molecular formula C7H13NO2 B554703 2-(Piperidin-4-yl)acetic acid CAS No. 51052-78-9

2-(Piperidin-4-yl)acetic acid

Cat. No. B554703
CAS RN: 51052-78-9
M. Wt: 143,19*36,45 g/mole
InChI Key: YFNOTMRKVGZZNF-UHFFFAOYSA-N
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Description

“2-(Piperidin-4-yl)acetic acid” is a chemical compound with the molecular formula C7H13NO2 . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Synthesis Analysis

There are several methods for the synthesis of piperidine derivatives. For example, valuable piperidin-4-one derivatives were synthesized in excellent yields via an α-imino carbene-initiated cascade reaction involving 1,2-aryl/alkyl migration and annulation . Another method involves a two-step, formal [4 + 2] approach .


Chemical Reactions Analysis

Piperidine derivatives have been the subject of numerous studies due to their importance in the pharmaceutical industry . They are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Piperidin-4-yl)acetic acid” can be found in databases like PubChem . These properties include its molecular structure, chemical names, classification, and more .

Scientific Research Applications

1. Targeted Protein Degradation via PROTAC Development “2-(Piperidin-4-yl)acetic acid” is valuable in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel therapeutic approach that targets specific proteins for degradation. The compound serves as a semi-flexible linker, connecting the ligand for the target protein with an E3 ubiquitin ligase, facilitating the protein’s ubiquitination and subsequent degradation by the proteasome .

Synthesis of Enantiomerically Enriched Piperidines

In organic synthesis, “2-(Piperidin-4-yl)acetic acid” can be used to produce enantiomerically enriched piperidines. These compounds are important in medicinal chemistry as they can serve as building blocks for various pharmaceuticals. The synthesis involves organocatalysts and cocatalysts to afford protected piperidines in good yields .

3. Life Science Research & Lab Equipment This compound may also be used in life science research, particularly in cell biology, genomics, and proteomics. It can be part of the reagents or materials used in experiments or as a standard in analytical methods .

Antioxidant Properties in Drug Discovery

Piperidine-based compounds have been noted for their antioxidant properties due to their ability to hinder free radicals. While specific research on “2-(Piperidin-4-yl)acetic acid” is not detailed, its structural similarity to other piperidine derivatives suggests potential antioxidant applications which could be explored in drug discovery .

Mechanism of Action

Target of Action

The primary target of 2-(Piperidin-4-yl)acetic acid is the soluble epoxide hydrolase (sEH) enzyme . This enzyme plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are potent endogenous anti-inflammatory mediators .

Mode of Action

2-(Piperidin-4-yl)acetic acid acts as a potent inhibitor of sEH . By inhibiting this enzyme, the compound prevents the conversion of EETs into less biologically active dihydroxyeicosatrienoic acids . This results in the stabilization of EETs, enhancing their anti-inflammatory effects .

Biochemical Pathways

The inhibition of sEH by 2-(Piperidin-4-yl)acetic acid affects the metabolic pathway of EETs . Normally, sEH metabolizes EETs into dihydroxyeicosatrienoic acids . By inhibiting sEH, this conversion is prevented, leading to an increase in the levels of EETs. These compounds have anti-inflammatory properties and their stabilization can potentially alleviate symptoms of inflammatory diseases .

Pharmacokinetics

It is noted that many potent seh inhibitors, including similar compounds, often contain highly lipophilic substituents that limit their availability .

Result of Action

The inhibition of sEH by 2-(Piperidin-4-yl)acetic acid leads to the stabilization of EETs . This results in enhanced anti-inflammatory effects, as EETs are potent endogenous anti-inflammatory mediators . Therefore, the compound’s action could potentially be beneficial in the treatment of pain and inflammatory diseases .

Action Environment

The action environment of 2-(Piperidin-4-yl)acetic acid can be influenced by various factorsFor instance, safety data suggests avoiding dust formation and ensuring adequate ventilation when handling the compound .

Future Directions

Piperidine derivatives, including “2-(Piperidin-4-yl)acetic acid”, continue to be an area of interest in pharmaceutical research. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely continue to explore the synthesis, biological evaluation, and potential drug applications of piperidine derivatives .

properties

IUPAC Name

2-piperidin-4-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c9-7(10)5-6-1-3-8-4-2-6/h6,8H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNOTMRKVGZZNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80965340
Record name (Piperidin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80965340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidin-4-yl)acetic acid

CAS RN

51052-78-9
Record name 4-Piperidineacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051052789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Piperidin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80965340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperidine-4-acetic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-PIPERIDINEACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IV2WOE5J01
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Pyridin-4-yl-acetic acid hydrochloride (20.0 g, 115 mmol) was added to water/25% ammonia (125 mL:10 mL). The mixture was degassed and flushed with nitrogen before addition of rhodium on activated alumina (0.45 g). The mixture was again degassed, then stirred in a hydrogen atmosphere at 50 bar for 16 h. Filtration of the reaction mixture through filter paper afforded the bulk of the catalyst which was recycled after washing with methanol. The filtrate was then filtered through Celite and concentrated to afford a white solid (19.7 g, 96% yield).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Yield
96%

Synthesis routes and methods II

Procedure details

4-pyridine acetic acid (50 g, 0.314 mole) was dissolved in H2O (50 mL), and HOAc (100 mL), PtO2 (1 g) was added and the mixture was hydrogenated at 55 psi for 72 h. An additional 1 g of PtO2 was added after 48 h. The solution was filtered through celite, the cake was washed with H2O and the filtrate was evaporated, using heptane to azeotrope off excess HOAc. The 4-piperidine acetic acid was obtained as a white solid. Rf (9:1 EtOH/H2O) 0.11.1H NMR (400 MHz, CD3OD) δ3.36 (bd, 2H), 330 (bt, 2H), 2.3 (d, J=7 Hz, 2H), 2.08 (m, 1H), 1.99 (bd, 2H), 1.47 (m, 2H). This solid was dissolved in H2O (200 mL), and dioxane (200 mL), treated with triethylamine (76 mL, 0.546 mole), and di-t-butyldicarbonate (59.5 g, 0.273 mole) and stirred for 96 h. After 72 h, an additional equivalent of triethylamine and 10 g of di-t-butyldicarbonate was added. The organic solvent was evaporated and the remaining aqueous solution was brought to pH 10 with saturated NaHCO3, washed with 3×50 mL EtOAc, acidified with 10% KHSO4 to pH 2-3, extracted with 3×100 mL EtOAc, dried with MgSO4, filtered and evaporated to give 4-(N-t-butyloxycarbonyl)piperidine acetic acid. Rf (9:1 EtOH/H2O) 0.68. 1H NMR (CDCl3) δ4.1 (bs, 2H), 2.7 (bt, 2H), 2.27 (d, J=7 Hz, 1.95 (m, 1H), 2.7 (bd, 2H), 1.45 (s, 9H), 1.18 (m, 2H). This acid was reduced with borane to yield 2-(4-N-t-butyloxycarbonylpiperidine)ethanol, 1-5, as an oil. 1H NMR (400 MHz, CDCl3) δ4.08 (bd, J=12 Hz, 2H), 3.7 (t, J=6.5 Hz, 2H), 2.4 (bt, 12 Hz, 2H), 1.67 (bd, 2H), 1.6-1.45 (m, 3H), 1.45 (s, 9H), 1.12 (m, 2H).
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 g
Type
catalyst
Reaction Step Two
Name
Quantity
1 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

4-pyridine acetic acid (10 g) and platinum oxide (1.0 g) are combined inacetic acid (100 ml) and the mixture shaken under hydrogen at 50 psi for about 18 hours. The mixture is filtered and the solution evaporated in vacuo and toluene azeotroped from the residue to give 2-(piperidin-4-yl)acetic acid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step Two
[Compound]
Name
acid
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A mixture of intermediate (24) (0.000084 mol), PyBOP (0.00017 mol) and triethylamine (0.5 ml) in DCM (5 ml) was stirred for 60 minutes at room temperature. Methyl hydroxyacetate (0.0001 mol) was added and the reaction mixture was stirred for 3 hours at 40° C., then over the weekend at room temperature. Water (2 ml) was added. The mixture was stirred for 15 minutes, then filtered through Extrelut™ and the organic filtrate was evaporated. The residue was purified by HPLC. The product fractions were collected and the solvent was evaporated, yielding 4-piperidineacetic acid, α-phenyl-1-[4-[[[4′-(trifluoromethyl)[1,1′-biphenyl]-2-yl]carbonyl]amino]-phenyl]-, 2-methoxy-2-oxoethyl ester (compound 20).
Name
intermediate ( 24 )
Quantity
8.4e-05 mol
Type
reactant
Reaction Step One
Name
Quantity
0.00017 mol
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.0001 mol
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Piperidin-4-yl)acetic acid
Reactant of Route 2
2-(Piperidin-4-yl)acetic acid
Reactant of Route 3
2-(Piperidin-4-yl)acetic acid
Reactant of Route 4
2-(Piperidin-4-yl)acetic acid
Reactant of Route 5
2-(Piperidin-4-yl)acetic acid
Reactant of Route 6
2-(Piperidin-4-yl)acetic acid

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